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Compound of Interest

Compound Name: 2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-
nitrobenzaldehyde

This document provides a comprehensive analysis of the spectroscopic data for 2-Hydroxy-4-
nitrobenzaldehyde (CAS No. 2460-58-4), a key intermediate in organic synthesis and drug
development. As researchers and professionals in the field, a thorough understanding of a
molecule's spectroscopic signature is paramount for structure elucidation, purity assessment,
and quality control. This guide moves beyond a simple data repository, offering insights into the
causal relationships between molecular structure and spectral features, grounded in
established chemical principles.

Molecular Architecture and Electronic Landscape

2-Hydroxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular
formula C7HsNOa.[1][2][3] Its structure is characterized by a benzene ring functionalized with a
hydroxyl (-OH) group, a nitro (-NO2) group, and an aldehyde (-CHO) group.

The positioning of these groups dictates the molecule's electronic properties and,
consequently, its spectroscopic behavior.

o Hydroxyl Group (-OH) at C2: An activating, ortho, para-directing group that donates electron
density to the ring via resonance.
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» Aldehyde Group (-CHO) at C1: A deactivating, meta-directing group that withdraws electron
density through both inductive and resonance effects.

e Nitro Group (-NO2) at C4: A strongly deactivating, meta-directing group that significantly
withdraws electron density from the ring via resonance and induction.

The interplay of these competing electronic effects creates a unique "fingerprint" across various
spectroscopic techniques.

Figure 1: Structure of 2-Hydroxy-4-nitrobenzaldehyde with atom numbering for spectral
assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The choice of solvent is critical, especially for observing labile protons like the
phenolic -OH. Solvents like DMSO-ds are excellent hydrogen bond acceptors, which slows
down the proton exchange rate and often results in sharper, more observable -OH signals
compared to solvents like CDCls.[4][5][6]

'H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the aldehydic, phenolic, and
aromatic protons. The strong electron-withdrawing nature of the nitro and aldehyde groups
shifts the aromatic protons downfield.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b020821?utm_src=pdf-body
https://www.reddit.com/r/Chempros/comments/11ss1wf/hydroxyl_groups_in_nmr/?rdt=49284
https://www.researchgate.net/post/Do-hydroxyl-peaks-disappear-from-proton-NMR-spectra-in-DMSO-d6-with-water-present
https://pubs.acs.org/doi/10.1021/acssuschemeng.3c00244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

: . Coupling
Proton Chemical Shift o _
_ Multiplicity Constant (J, Integration
Assignment (3, ppm)
Hz)
-OH ~11.0-11.5 Broad Singlet - 1H
-CHO ~10.3 Singlet - 1H
H3 ~8.1 Doublet ~2.0 1H
Doublet of
H5 ~8.3 ~8.5, ~2.0 1H
Doublets
H6 ~7.2 Doublet ~8.5 1H

(Note: Data are
typical values
and may vary
slightly based on
solvent and
concentration.
Data synthesized
from spectral
prediction and
available data for
analogous

compounds.)[7]

[8]

Expert Interpretation:

e Phenolic Proton (-OH): The highly deshielded signal around 11 ppm is characteristic of a
phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent
aldehyde's carbonyl oxygen. This broadness is typical for exchangeable protons.[4][9]

» Aldehydic Proton (-CHO): The singlet at ~10.3 ppm is a classic indicator of an aldehyde
proton. Its downfield position is due to the electronegativity of the oxygen and the magnetic
anisotropy of the carbonyl! group.
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e Aromatic Protons (H3, H5, H6):

o H5: This proton is positioned between two electron-withdrawing groups (-CHO and -NO2),
making it the most deshielded of the aromatic protons. It appears as a doublet of doublets
due to coupling with both H6 (ortho-coupling, J = 8.5 Hz) and H3 (meta-coupling, J = 2.0
Hz).

o H3: This proton is ortho to the strong electron-withdrawing nitro group, leading to a
significant downfield shift. It shows only meta-coupling to H5, resulting in a doublet.

o H6: This proton is ortho to the hydroxyl group (electron-donating), placing it at the most
upfield position among the aromatic signals. It exhibits ortho-coupling with H5, appearing
as a doublet.

3C NMR Spectroscopy

The 3C NMR spectrum confirms the carbon skeleton. The chemical shifts are heavily
influenced by the attached functional groups.

Carbon Assignment Chemical Shift (8, ppm)
C1 (-CHO) ~190
C2 (-OH) ~160
C3 ~118
C4 (-NO2) ~150
C5 ~130
C6 ~120
C=0 (Aldehyde) ~195

(Note: Data are predicted values based on
established substituent effects and data for
similar compounds like 4-Hydroxy-3-
nitrobenzaldehyde.)[10]
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Expert Interpretation:

e Carbonyl Carbon (C=0): The signal at the far downfield region (~195 ppm) is unequivocally
the aldehydic carbonyl carbon.

o Substituted Carbons (C1, C2, C4): These carbons, directly attached to substituents, show
distinct chemical shifts. C2, bearing the oxygen of the hydroxyl group, is significantly
deshielded (~160 ppm). C4, attached to the nitro group, is also strongly deshielded (~150
ppm).

e Protonated Carbons (C3, C5, C6): Their shifts reflect the electronic environment. C5 is the
most deshielded among them due to its position relative to the withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within the molecule. The
spectrum is a direct readout of the vibrational modes of the covalent bonds.[11][12]
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Frequency (cm~1)

Vibration Type

Functional Group

Intensity

O-H Stretch (H-

3200 - 3500 Phenol (-OH) Broad, Strong
bonded)

2850 & 2750 C-H Stretch Aldehyde (-CHO) Weak

1700 - 1725 C=0 Stretch Aldehyde (-CHO) Strong, Sharp

1580 - 1620 C=C Stretch Aromatic Ring Medium
N-O Asymmetric )

1510 - 1550 Nitro (-NOz2) Strong
Stretch
N-O Symmetric )

1340 - 1380 Nitro (-NO2) Strong
Stretch

1200 - 1300 C-O Stretch Phenol (-OH) Strong

(Note: Frequencies

are typical ranges for

the specified

functional groups.)[13]

[14][15]

Expert Interpretation:

e The presence of a strong, sharp peak around 1710 cm~1 (C=0) alongside weak bands at

~2850 and ~2750 cm~* (Fermi doublets) is a definitive signature for an aldehyde.

o Two very strong bands for the nitro group (asymmetric and symmetric N-O stretching) are

expected and are crucial for confirming its presence.[14]

e A broad absorption in the high-frequency region (3200-3500 cm~?) indicates the hydrogen-

bonded phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity. The molecular weight of 2-Hydroxy-4-
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nitrobenzaldehyde is 167.12 g/mol .[1][2]

Expected Fragmentation Pattern (Electron lonization): The molecular ion peak (M*) is expected
at m/z = 167. Common fragmentation pathways for nitroaromatic aldehydes include:

Loss of a hydrogen radical (-H): [M-H]* at m/z = 166.

Loss of the formyl radical (-CHO): [M-CHO]* at m/z = 138.

Loss of nitrogen dioxide (-NOz): [M-NOz]* at m/z = 121.

Loss of nitric oxide (-NO): [M-NO]* at m/z = 137.
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Figure 3: General workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling

2-Hydroxy-4-nitrobenzaldehyde is classified as harmful and an irritant. [16]* Hazards:
Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause
respiratory irritation. [1][16][17][18]* Precautions:
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e Handle in a well-ventilated area or fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves. [17] * Avoid inhalation of dust and direct contact with skin and
eyes. [17] * Wash hands thoroughly after handling.

Conclusion

The spectroscopic profile of 2-Hydroxy-4-nitrobenzaldehyde is a direct reflection of its unique
molecular structure. The combination of tH NMR, 3C NMR, IR, and Mass Spectrometry
provides a robust and self-validating system for its unambiguous identification. Key identifying
features include the downfield aldehydic and hydrogen-bonded phenolic protons in the H NMR
spectrum, the characteristic C=0 and dual N-O stretching vibrations in the IR spectrum, and a
molecular ion peak at m/z 167 in the mass spectrum. This comprehensive dataset serves as an
essential reference for researchers engaged in the synthesis, quality control, and application of
this important chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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